molecular formula C12H23ClN2O2 B1424043 N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220029-99-1

N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride

Cat. No. B1424043
CAS RN: 1220029-99-1
M. Wt: 262.77 g/mol
InChI Key: BZCZHYWLDBUFND-UHFFFAOYSA-N
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Description

N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride, commonly known as N-THP, is a synthetic small molecule that has been used for a variety of scientific research applications. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), and is known to interact with GABA receptors in the brain. N-THP has been used to study the effects of GABA on the central nervous system, and has been found to have potential therapeutic applications for a range of neurological and psychiatric disorders.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

A study by Shim et al. (2002) investigated the molecular interaction of cannabinoid receptor antagonists, focusing on the structural analysis and development of unified pharmacophore models. Such research highlights the importance of structural conformation in drug-receptor interactions, which could be relevant for understanding the interactions of N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride with biological targets (Shim et al., 2002).

Synthetic Methodologies

The development of scalable and facile synthetic processes for related compounds has been reported, which are valuable for the preparation of potential therapeutic agents. For instance, Wei et al. (2016) described a scalable synthesis of a Rho kinase inhibitor, emphasizing the importance of efficient synthetic routes for the production of novel compounds (Wei et al., 2016).

Biological Activities

Research into the biological activities of related structures has revealed potential therapeutic applications. Aytemir et al. (2010) synthesized derivatives with anticonvulsant properties, demonstrating the therapeutic potential of structurally similar compounds (Aytemir et al., 2010). Additionally, antimicrobial activities have been explored, as demonstrated by Zhuravel et al. (2005), where novel carboxamides showed significant efficacy against bacterial and fungal strains (Zhuravel et al., 2005).

properties

IUPAC Name

N-(oxan-4-ylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c15-12(11-2-1-5-13-9-11)14-8-10-3-6-16-7-4-10;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCZHYWLDBUFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220029-99-1
Record name 3-Piperidinecarboxamide, N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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